molecular formula C13H15NO2 B182808 N-Desisopropylpropranolol CAS No. 20862-11-7

N-Desisopropylpropranolol

Cat. No. B182808
CAS RN: 20862-11-7
M. Wt: 217.26 g/mol
InChI Key: ZFMCITCRZXLMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desisopropylpropranolol is a compound with the molecular formula C13H15NO2 . It is one of the active metabolites of propranolol, a widely prescribed β-adrenergic blocking drug used for treating arrhythmias, thyrotoxicosis, angina pectoris, and hypertension .


Chemical Reactions Analysis

N-Desisopropylpropranolol is generated from propranolol by side-chain N-desisopropylation . It is metabolized to naphthoxylactic acid in rat liver . The metabolism involves monoamine oxidase (MAO) deaminating N-Desisopropylpropranolol to an aldehyde intermediate, and mitochondrial aldehyde dehydrogenase (ALDH) subsequently catalyzes the enantioselective metabolism of the aldehyde intermediate to naphthoxylactic acid .

Mechanism of Action

Mode of Action

NDP, like propranolol, is a non-selective beta-adrenergic antagonist . It binds to beta-adrenergic receptors, blocking the binding of adrenaline and noradrenaline. This blockade results in a decrease in heart rate, cardiac output, and blood pressure .

Biochemical Pathways

The metabolism of propranolol, from which NDP is derived, involves three main pathways: ring oxidation, side chain oxidation, and glucuronidation . The formation of NDP is part of the side chain oxidation process. The first step to NDP is catalyzed mainly by CYP1A2 with some involvement of CYP2D6 . The second step results in napthoxylactic acid .

Pharmacokinetics

Propranolol is initially metabolized by three main pathways: ring oxidation (approximately 33% of dose), side chain oxidation (20%) and glucuronidation (17%) . The first step to NDP is catalyzed mainly by CYP1A2 with some involvement of CYP2D6 . The second step results in napthoxylactic acid . The pharmacokinetics of NDP would be expected to follow similar principles, with absorption, distribution, metabolism, and excretion (ADME) properties influenced by these metabolic pathways.

Result of Action

The molecular and cellular effects of NDP’s action are likely to be similar to those of propranolol, given that they share the same targets. This includes a decrease in heart rate, cardiac output, and blood pressure . .

Action Environment

The action, efficacy, and stability of NDP can be influenced by various environmental factors. For instance, the presence of certain drugs can affect the activity of the CYP enzymes involved in NDP metabolism . For example, quinidine, a specific inhibitor of CYP2D6, can inhibit propranolol 4- and 5-hydroxylase activities selectively and in a concentration-dependent manner . Similarly, alpha-naphthoflavone, a potent inhibitor of CYP1A2, can inhibit all of the propranolol oxidation activities .

properties

IUPAC Name

1-amino-3-naphthalen-1-yloxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11,15H,8-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMCITCRZXLMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943119
Record name 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desisopropylpropranolol

CAS RN

20862-11-7
Record name (±)-Desisopropylpropranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20862-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Desisopropylpropranolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020862117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-3-[(naphthalen-1-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORPROPRANOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23EJC6KS1X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Desisopropylpropranolol
Reactant of Route 2
Reactant of Route 2
N-Desisopropylpropranolol
Reactant of Route 3
Reactant of Route 3
N-Desisopropylpropranolol
Reactant of Route 4
Reactant of Route 4
N-Desisopropylpropranolol
Reactant of Route 5
N-Desisopropylpropranolol
Reactant of Route 6
Reactant of Route 6
N-Desisopropylpropranolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.